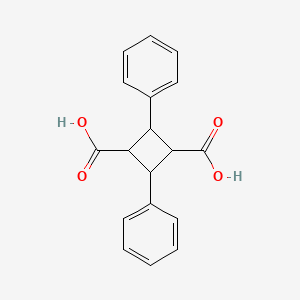
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE, also known as 9-fluorenylmethoxycarbonyl-amino-oxime, is a reagent used in peptide synthesis. It is particularly useful for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group into amino acids. This compound is an oxime-based derivative and is known for its efficiency and minimal side reactions during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is synthesized by reacting 9-fluorenylmethanol with an oxime derivative. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to maintain reaction conditions and ensure consistent product quality. The final product is purified using techniques like recrystallization and column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE primarily undergoes substitution reactions where the Fmoc group is introduced into amino acids. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The common reagents used with this compound include bases like sodium hydroxide or potassium carbonate and organic solvents such as dichloromethane or dimethyl sulfoxide. The reactions are usually carried out at room temperature .
Major Products: The major product formed from reactions involving this compound is Fmoc-protected amino acids. These products are crucial intermediates in peptide synthesis and are characterized by their high purity and minimal side reactions .
Aplicaciones Científicas De Investigación
(E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is widely used in scientific research, particularly in the field of peptide synthesis. It is employed to introduce the Fmoc protecting group into amino acids, which is a critical step in solid-phase peptide synthesis (SPPS). This method is used to synthesize peptides for various applications in chemistry, biology, medicine, and industry. For example, peptides synthesized using this compound are used in drug development, enzyme studies, and as molecular probes in biological research .
Mecanismo De Acción
The mechanism of action of (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE involves the formation of a stable oxime linkage with the amino group of the target amino acidThe Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds:
- Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
- Boc (tert-butyloxycarbonyl)
Uniqueness: (E)-N-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)OXY)-2-AMINO-2-OXOACETIMIDOYLCYANIDE is unique due to its oxime-based structure, which provides higher stability and fewer side reactions compared to other Fmoc reagents like Fmoc-OSu and Fmoc-Cl. It is also more cost-effective and easier to handle, making it a preferred choice in peptide synthesis .
Propiedades
Número CAS |
1370440-28-0 |
|---|---|
Fórmula molecular |
C18H13N3O4 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C18H13N3O4/c19-9-16(17(20)22)21-25-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,10H2,(H2,20,22) |
Clave InChI |
WKXZMBNWSRJOEZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O/N=C(\C#N)/C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
